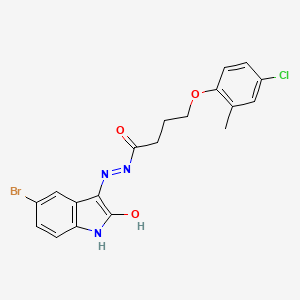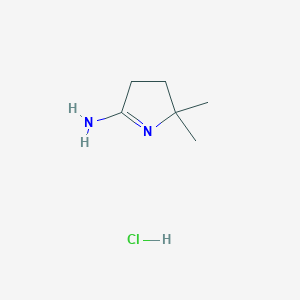
5,5-Dimethylpyrrolidin-2-imine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethylpyrrolidin-2-imine hydrochloride is a chemical compound with the CAS Number: 179684-58-3 . It has a molecular weight of 148.64 . The IUPAC name for this compound is 5,5-dimethyl-4,5-dihydro-1H-pyrrol-2-amine hydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12N2.ClH/c1-6(2)4-3-5(7)8-6;/h3,8H,4,7H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular formula is C6H13ClN2 . The boiling point and other specific physical and chemical properties are not mentioned in the search results.科学的研究の応用
Photochemical Dimerization
The study by Taylor and Kan (1963) explores the ultraviolet irradiation of 2-aminopyridine derivatives, leading to the formation of photodimers. This research highlights the potential of 5,5-Dimethylpyrrolidin-2-imine hydrochloride in photochemical reactions and dimerization processes, which are crucial in the synthesis of complex organic compounds (Taylor & Kan, 1963).
Catalysis by Titanium Complexes
Odom (2005) presents new C-N and C-C bond-forming reactions catalyzed by titanium complexes, where pyrrolyl ligands, potentially derived from this compound, play a significant role. This research underscores the compound's utility in catalysis, providing pathways to synthesize imines, hydrazones, and other nitrogen-containing heterocycles (Odom, 2005).
Synthesis of Enantiomeric Pairs
Yamamoto et al. (1993) discuss the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines, demonstrating the compound's significance in asymmetric synthesis and the creation of molecules with potential biological activity (Yamamoto et al., 1993).
Metal Complex Formation
Lotz and Kaden (1978) investigate metal complexes with macrocyclic ligands, showing how this compound could be involved in the synthesis of complex ligands for metal coordination. This is crucial for the development of new materials and catalysts (Lotz & Kaden, 1978).
Molecular Pathogenesis Studies
Graham et al. (1982) examine the molecular pathogenesis of hexane neuropathy, suggesting the potential biological implications of pyrrole derivatization, a reaction where compounds like this compound could be key intermediates or reactants (Graham et al., 1982).
Hydrogallation in Gallium Hydride Complexes
Nogai and Schmidbaur (2004) focus on the hydrogallation in gallium hydride complexes, indicating the potential use of this compound in the formation of gallium-based materials, which could have applications in electronics and catalysis (Nogai & Schmidbaur, 2004).
Safety and Hazards
特性
IUPAC Name |
5,5-dimethyl-3,4-dihydropyrrol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.ClH/c1-6(2)4-3-5(7)8-6;/h3-4H2,1-2H3,(H2,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNSHTQSBXCCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=N1)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179684-58-3 |
Source


|
| Record name | 5,5-dimethylpyrrolidin-2-imine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
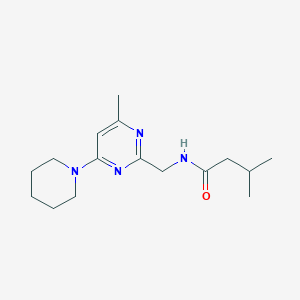
![N-[3-(3-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2971973.png)
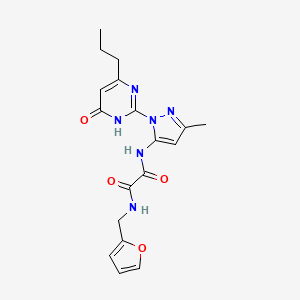
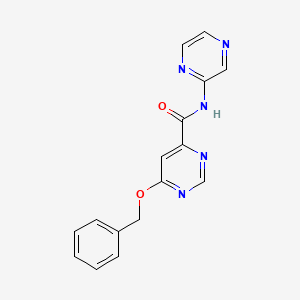
![2-(4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2971977.png)
![3-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2971978.png)
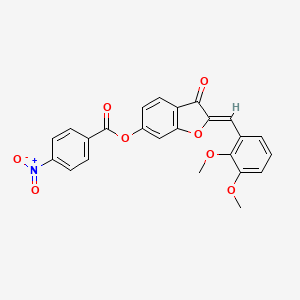
![N-cyclohexyl-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2971985.png)
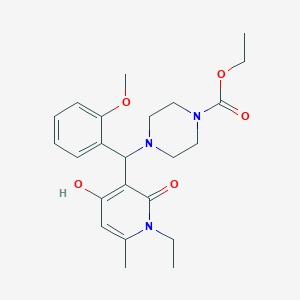


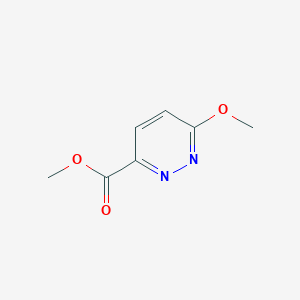
![3-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2971993.png)
